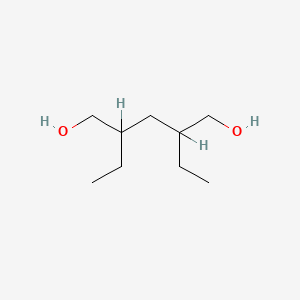

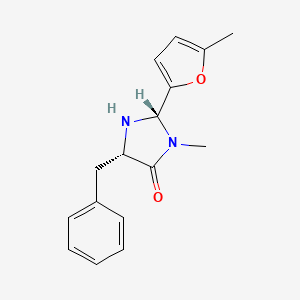

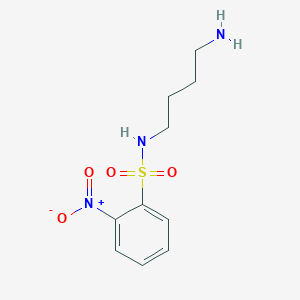

(S)-4-苄基-3-戊酰氧唑烷-2-酮

描述

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves one-pot reactions, which are efficient methods that can combine multiple steps into a single process. For example, the one-pot synthesis of 3-benzoyl-2-isopropyl-4-alkyloxazolidin-5-ones from isobutyraldehyde and α-amino acids has been reported as an economical source of enantiopure α,α-dialkyl α-amino acids . Although the exact synthesis of (S)-4-benzyl-3-pentanoyloxazolidin-2-one is not detailed, similar methodologies could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of heterocyclic compounds is often characterized using techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy. For instance, the structure of a related compound, 4-benzoyl-5-phenyl-2-(pyridin-2-yl)-3,3a-dihydropyrazolo[1,5-c]pyrimidin-7(6H)-one, was determined using single-crystal X-ray diffraction and further optimized using density functional theory (DFT) . These techniques could be employed to analyze the molecular structure of (S)-4-benzyl-3-pentanoyloxazolidin-2-one.

Chemical Reactions Analysis

The chemical reactivity of oxazolidinone derivatives can be quite diverse. For example, the anions of 3-benzoyl-2-isopropyl-4-alkyloxazolidin-5-ones can undergo fragmentation-recombination processes to generate other compounds, which can then be converted into α,β-dialkylated α,β-diaminopropionic acids through acidic methanolysis . This suggests that (S)-4-benzyl-3-pentanoyloxazolidin-2-one could also participate in various chemical reactions, potentially leading to the formation of valuable chiral building blocks for pharmaceuticals.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds like (S)-4-benzyl-3-pentanoyloxazolidin-2-one can be inferred from studies on similar molecules. For instance, the spectroscopic properties (FT-IR, NMR, UV-Vis, and Mass) of a pyrazolopyrimidinone derivative were thoroughly characterized, providing insights into the electronic structure and potential reactivity of the molecule . Additionally, theoretical calculations such as molecular electrostatic potential (MEP) and frontier molecular orbitals (FMOs) can provide valuable information about the reactivity and stability of such compounds .

科学研究应用

合成和生物活性

- 研究已经导致合成具有潜在生物活性的新型化合物。例如,已经合成并评估了带有噻唑烷酮和恶唑烷酮核的衍生物的抗菌、抗氧化、抗癌和其他治疗效果。这些化合物中的结构修饰旨在提高其生物功效并降低毒性 (Crimmins、Christie 和 Hughes,2012 年)。

抗菌和抗真菌活性

- 一些研究已经合成了具有显着抗菌和抗真菌活性的新型噻唑烷酮衍生物。这些化合物对一系列革兰氏阳性菌和革兰氏阴性菌以及真菌菌株表现出有效的抑制作用,突出了它们作为传染病治疗剂的潜力 (Vicini 等人,2006 年)。

抗高血压和心血管作用

- 已经研究了新型噻唑烷酮衍生物的抗高血压和心血管作用。这些化合物显示出有希望的血管舒张活性以及作为抗高血压药物的潜力,为高血压和相关心血管疾病的新治疗方法的开发做出了贡献 (Bhandari 等人,2009 年)。

抗癌潜力

- 噻唑烷酮和恶唑烷酮衍生物的合成也探索了它们作为抗癌剂的潜力。一些衍生物对癌细胞生长表现出显着的抑制作用,表明它们在癌症治疗中的效用 (Küçükgüzel 等人,2013 年)。

化学合成和方法

- 这些化合物的化学合成涉及创新方法,包括微波辅助合成和绿色化学方法。这些方法旨在提高合成过程的效率和可持续性,产生在药物化学和农业中具有潜在应用的化合物 (Singh 等人,2017 年)。

属性

IUPAC Name |

(4S)-4-benzyl-3-pentanoyl-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3/c1-2-3-9-14(17)16-13(11-19-15(16)18)10-12-7-5-4-6-8-12/h4-8,13H,2-3,9-11H2,1H3/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQLGXGCFEVCOFV-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)N1C(COC1=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(=O)N1[C@H](COC1=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-4-benzyl-3-pentanoyloxazolidin-2-one | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(7-Bromo-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B1338960.png)

![N-Benzoyl-1-[2-O,4-C-methylene-5-O-(4,4'-dimethoxytrityl)-3-O-[(2-cyanoethoxy)(diisopropylamino)phosphino]-beta-D-ribofuranosyl]-5-methylcytosine](/img/structure/B1338969.png)

![4-[(1R)-2-[benzyl(methyl)amino]-1-hydroxyethyl]benzene-1,2-diol](/img/structure/B1338974.png)

![2-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1338976.png)

![(2R,4R,5S)-2-Benzyl-4-[tert-butyl(dimethyl)silyl]oxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]-6-phenylhexanoic acid](/img/structure/B1338998.png)